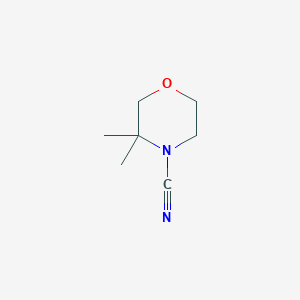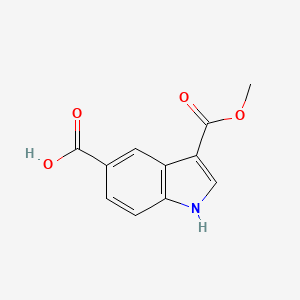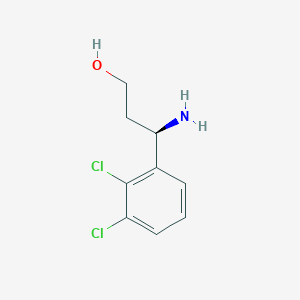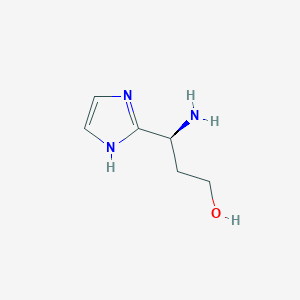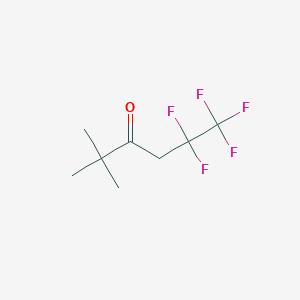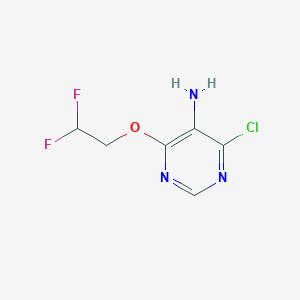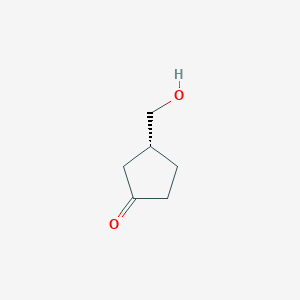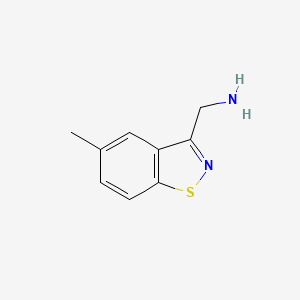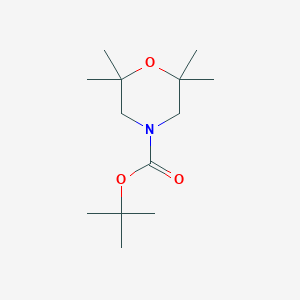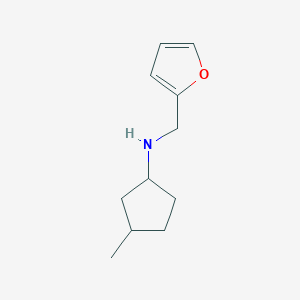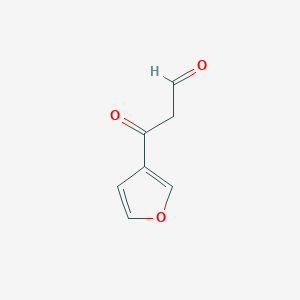
3-(Furan-3-YL)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-3-YL)-3-oxopropanal is an organic compound featuring a furan ring substituted with an oxopropanal group Furans are a class of aromatic heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-YL)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with an appropriate reagent to introduce the oxopropanal group. For instance, the reaction of furan-3-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-3-YL)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-carboxylic acid, while reduction can produce 3-(Furan-3-YL)-3-hydroxypropanal .
Aplicaciones Científicas De Investigación
3-(Furan-3-YL)-3-oxopropanal has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of fine chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-(Furan-3-YL)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Furan-3-carboxaldehyde: A precursor in the synthesis of 3-(Furan-3-YL)-3-oxopropanal.
Furan-3-carboxylic acid: An oxidation product of this compound.
3-(Furan-2-YL)-3-oxopropanal: A structural isomer with similar chemical properties.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H6O3 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
3-(furan-3-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H6O3/c8-3-1-7(9)6-2-4-10-5-6/h2-5H,1H2 |
Clave InChI |
SYPSGQYZJOXSEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
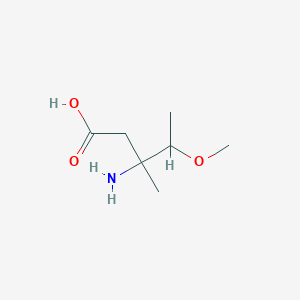
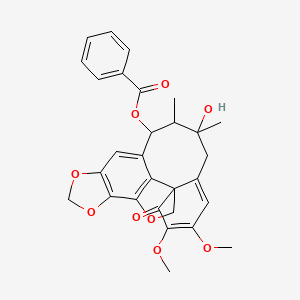
![5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067843.png)
